3-Chloro-2-methylpyridin-4-amine
Overview
Description
3-Chloro-2-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the second position, and an amino group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s used to produce.
Mode of Action
The mode of action of 3-Chloro-2-methylpyridin-4-amine is largely dependent on the context of its use. In the context of Suzuki–Miyaura (SM) cross-coupling reactions, it may act as a reagent . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets in this context would involve the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Biochemical Pathways
Given its role in sm cross-coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of SM cross-coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly affect the compound’s reactivity and the overall yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylpyridin-4-amine can be achieved through several methods. One common approach involves the chlorination of 2-methyl-4-aminopyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. Another method includes the cyclization of appropriate precursors, such as 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by chlorination and reduction steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions using efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or distillation to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products Formed:
Scientific Research Applications
3-Chloro-2-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-Chloro-3-methylpyridine
- 4-Chloro-2-methylpyridine
- 3-Chloro-4-methylpyridine
Comparison: 3-Chloro-2-methylpyridin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-2-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWBEYQZGBQXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540240 | |
Record name | 3-Chloro-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-40-6 | |
Record name | 3-Chloro-2-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97944-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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